molecular formula C7H10N2O B1417635 4-Ethyl-6-hydroxy-2-methylpyrimidine CAS No. 52421-75-7

4-Ethyl-6-hydroxy-2-methylpyrimidine

Cat. No.: B1417635
CAS No.: 52421-75-7
M. Wt: 138.17 g/mol
InChI Key: VDXKPQUYEALWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6-hydroxy-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl group at position 4, a hydroxyl group at position 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Scientific Research Applications

4-Ethyl-6-hydroxy-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

    Biology: The compound is used in studies related to nucleic acids and their analogs, given the structural similarity of pyrimidines to nucleobases.

    Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties

Safety and Hazards

The safety information for 4-Ethyl-6-hydroxy-2-methylpyrimidine indicates a signal word of "Warning" . Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Biochemical Analysis

Biochemical Properties

4-Ethyl-6-hydroxy-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, potentially affecting the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, leading to alterations in phosphorylation cascades that are critical for cell signaling. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme pH or temperature conditions can lead to its degradation . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can vary over time, with some effects becoming more pronounced with extended exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been noted, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as kinases and phosphatases, influencing the phosphorylation and dephosphorylation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by nucleotide transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester this compound in specific tissues, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions typically involve heating the mixture under reflux for several hours .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

4-Ethyl-6-hydroxy-2-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 4-ethyl-2-methyl-6-oxopyrimidine .

Comparison with Similar Compounds

4-Ethyl-6-hydroxy-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:

    4-Methyl-6-hydroxy-2-ethylpyrimidine: Similar structure but with different positions of the ethyl and methyl groups.

    4-Ethyl-2,6-dihydroxypyrimidine: Contains two hydroxyl groups instead of one.

    2-Methyl-4,6-dihydroxypyrimidine: Contains two hydroxyl groups and a methyl group at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-ethyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXKPQUYEALWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522504
Record name 6-Ethyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52421-75-7
Record name 6-Ethyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-6-hydroxy-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Ethyl-6-hydroxy-2-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Ethyl-6-hydroxy-2-methylpyrimidine
Reactant of Route 4
4-Ethyl-6-hydroxy-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Ethyl-6-hydroxy-2-methylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Ethyl-6-hydroxy-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.